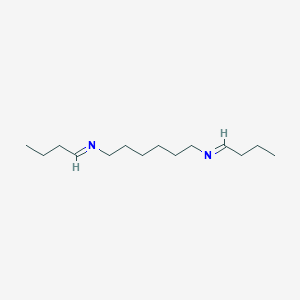
N,N'-Dibutylidenehexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, N,N’-dibutylidene- is an organic compound with the chemical formula C14H28N2. It is a derivative of hexanediamine, where the amine groups are modified with butylidene groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dibutylidene- can be synthesized through the reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. The reaction typically involves:
Reactants: 1,6-hexanediamine and butyraldehyde.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 1,6-hexanediamine, N,N’-dibutylidene- may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Hexanediamine, N,N’-dibutylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The butylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the primary amine .
Aplicaciones Científicas De Investigación
1,6-Hexanediamine, N,N’-dibutylidene- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-hexanediamine, N,N’-dibutylidene- involves its interaction with molecular targets such as enzymes and receptors. The butylidene groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanediamine, N,N’-dimethyl-: A derivative with methyl groups instead of butylidene groups.
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: A compound with four methyl groups attached to the nitrogen atoms.
1,6-Hexanediamine, N,N’-dibutyl-: Similar to the dibutylidene derivative but with butyl groups instead of butylidene.
Uniqueness
1,6-Hexanediamine, N,N’-dibutylidene- is unique due to the presence of butylidene groups, which can impart distinct chemical and biological properties compared to its analogs. These modifications can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .
Propiedades
Número CAS |
1002-91-1 |
|---|---|
Fórmula molecular |
C14H28N2 |
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Clave InChI |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
SMILES canónico |
CCCC=NCCCCCCN=CCCC |
Key on ui other cas no. |
1002-91-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















